1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
CAS No.: 2640956-96-1
Cat. No.: VC11842440
Molecular Formula: C15H16ClN3O
Molecular Weight: 289.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-96-1 |
|---|---|
| Molecular Formula | C15H16ClN3O |
| Molecular Weight | 289.76 g/mol |
| IUPAC Name | (4-chlorophenyl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H16ClN3O/c1-11-17-6-7-18(11)8-12-9-19(10-12)15(20)13-2-4-14(16)5-3-13/h2-7,12H,8-10H2,1H3 |
| Standard InChI Key | OWKKXTGXLVWBCS-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a synthetic chemical entity that belongs to the class of heterocyclic compounds. It features a unique molecular architecture combining an azetidine ring, a chlorobenzoyl substituent, and an imidazole moiety. Such compounds are often studied for their potential pharmacological and biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Synthesis
The synthesis of this compound typically involves:
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Formation of the azetidine core: Starting from suitable precursors like azetidinones or aziridines.
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Introduction of the chlorobenzoyl group: Achieved through acylation reactions using 4-chlorobenzoyl chloride.
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Attachment of the imidazole moiety: Via alkylation or condensation reactions involving methylimidazole.
Biological Activity
Compounds containing imidazole and azetidine scaffolds are widely studied for their pharmacological activities:
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Antimicrobial Activity: Imidazole derivatives are known to disrupt microbial cell membranes and inhibit key enzymes.
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Anticancer Potential: Azetidine-containing compounds often exhibit cytotoxicity against cancer cell lines due to their ability to interfere with DNA synthesis.
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Enzyme Inhibition: The presence of electron-withdrawing groups like chlorobenzoyl enhances binding affinity to enzyme active sites.
Challenges in Development
Despite its promising structure, challenges include:
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Synthetic Complexity: Multi-step synthesis increases cost and time.
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Stability Issues: The strained azetidine ring may undergo hydrolysis or decomposition under certain conditions.
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Toxicity Concerns: Chlorinated aromatic compounds may exhibit off-target effects or environmental persistence.
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